molecular formula C14H12FN5S B14166269 3-[(2-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine CAS No. 578697-06-0

3-[(2-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine

Cat. No.: B14166269
CAS No.: 578697-06-0
M. Wt: 301.34 g/mol
InChI Key: LSCMWBJHLFCBRR-UHFFFAOYSA-N
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Description

3-[(2-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine is a heterocyclic compound that features a triazole ring, a pyridine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine typically involves the formation of the triazole ring followed by the introduction of the fluorophenyl and pyridinyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 80-120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

3-[(2-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(2-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorophenyl and pyridinyl groups enhances its binding affinity and specificity. The triazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-phenyl-1,2,4-triazole
  • 3-[(2-Fluorobenzyl)sulfanyl]-5-(2-fluorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazole

Uniqueness

3-[(2-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine is unique due to the presence of the pyridinyl group, which can enhance its electronic properties and binding interactions. The combination of the fluorophenyl and pyridinyl groups provides a distinct chemical profile that can be exploited for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

578697-06-0

Molecular Formula

C14H12FN5S

Molecular Weight

301.34 g/mol

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine

InChI

InChI=1S/C14H12FN5S/c15-12-4-2-1-3-11(12)9-21-14-19-18-13(20(14)16)10-5-7-17-8-6-10/h1-8H,9,16H2

InChI Key

LSCMWBJHLFCBRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(N2N)C3=CC=NC=C3)F

solubility

33.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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